N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide
Overview
Description
“N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a carbohydrazide group, which is a functional group consisting of a carbon atom linked to two hydrazine groups .
Synthesis Analysis
Carbohydrazides and their Schiff bases are important classes of heterocycles that are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray single crystal diffraction analysis . Vibrational spectral analysis of the title compound was carried out using FT-IR and FT-Raman spectroscopy .
Chemical Reactions Analysis
Carbohydrazides are versatile and convenient intermediates for the synthesis of a wide variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated using techniques like DFT calculations . The thermodynamic properties of the title compound were calculated at different temperatures, revealing the correlations between heat capacity ©, entropy (S) and enthalpy changes (H) with temperatures .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide derivatives have been extensively studied, demonstrating the compounds' potential in forming complexes with metals, which could be used in various applications including as antimicrobial agents. For instance, cobalt and cadmium complexes derived from heterocyclic Schiff-bases have been synthesized, revealing their tetrahedral geometry and potential biological activity (R. Ahmed, E. I. Yousif, & M. J. Al-jeboori, 2013).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of these compounds, showing promise in combating various microorganisms. For example, azole derivatives starting from furan-2-carbohydrazide displayed activity against tested microorganisms, highlighting the antimicrobial potential of these derivatives (Serap Başoğlu et al., 2013). Similarly, hybrid furoxanyl N-acylhydrazone derivatives have been identified as hits for the development of drug candidates for neglected diseases, showing excellent to good selectivity indexes against different microorganisms (Paola Hernández et al., 2013).
Antituberculosis Activity
Compounds derived from furan-2-carbohydrazide have also been investigated for their potential anti-tuberculosis activity, with some showing promising results. For example, N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been synthesized, and their in vitro anti-tuberculosis activities were investigated, showcasing their potential as therapeutic agents (Yuefei Bai et al., 2011).
Nano-aggregates and Emission Enhancement
The formation of nano-aggregates from furan-2-carbohydrazide derivatives, displaying enhanced emission with a bathochromic shift, indicates their potential application in materials science, particularly in the development of new fluorescent materials (Ge Ding et al., 2019).
properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-19-9-5-8(12(17)10(14)6-9)7-15-16-13(18)11-3-2-4-20-11/h2-7,17H,1H3,(H,16,18)/b15-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOTJVOKHQZMG-VIZOYTHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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